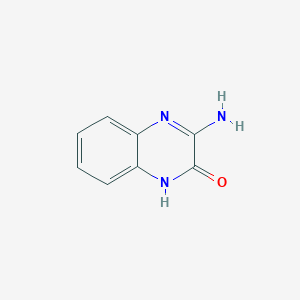

3-Aminoquinoxalin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBADXPVZMYLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406176 | |

| Record name | 3-amino-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35015-91-9 | |

| Record name | 3-amino-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminoquinoxalin 2 1h One and Its Derivatives

Classical Synthesis Approaches

Classical methods for synthesizing the 3-aminoquinoxalin-2(1H)-one scaffold have traditionally relied on condensation reactions, hydrolysis, and specific reactions involving o-phenylenediamine (B120857).

The most common and established method for synthesizing quinoxaline (B1680401) derivatives is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netsapub.orgjocpr.com This approach, known as the Hinsberg reaction, is versatile and can be adapted to produce a variety of substituted quinoxalin-2(1H)-ones. researchgate.netoaji.net The reaction typically involves refluxing the reactants in a solvent like ethanol (B145695) or acetic acid for several hours. banglajol.infothieme-connect.de

Specifically, 3-substituted quinoxalin-2(1H)-ones are often prepared by condensing o-phenylenediamine derivatives with α-ketoacids or α-ketoesters. researchgate.netchim.it However, a significant drawback of this method is the potential formation of a mixture of two regioisomers when an unsymmetrically substituted o-phenylenediamine is used. researchgate.netoaji.net The reaction of o-phenylenediamine with diethyl acetylenedicarboxylate (B1228247) in ethanol also yields a quinoxaline structure that exists in two tautomeric forms. researchgate.net

| Reactants | Product | Key Features |

| o-Phenylenediamine derivatives and α-ketoacids/α-ketoesters | 3-Substituted quinoxalin-2(1H)-ones | Can produce regioisomers with unsymmetrical diamines. researchgate.netoaji.net |

| o-Phenylenediamine and diethyl acetylenedicarboxylate | Quinoxaline structure with tautomeric forms | - |

Another classical route to this compound involves the hydrolysis of quinoxaline-2,3-diamine (B1295900) in dilute hydrochloric acid. thieme-connect.de Similarly, 3-phenylquinoxalin-2-amine can be converted to 3-phenylquinoxalin-2(1H)-one by treatment with sodium nitrite (B80452) in concentrated sulfuric acid. thieme-connect.de The hydrolysis of 3-methylquinoxalin-2-amine (B189528) with dilute sodium hydroxide (B78521) upon heating also yields 3-methylquinoxalin-2(1H)-one. thieme-connect.de

| Starting Material | Reagents | Product |

| Quinoxaline-2,3-diamine | Dilute HCl | This compound thieme-connect.de |

| 3-Phenylquinoxalin-2-amine | NaNO₂, concentrated H₂SO₄, H₂O | 3-Phenylquinoxalin-2(1H)-one thieme-connect.de |

| 3-Methylquinoxalin-2-amine | Dilute NaOH, heat | 3-Methylquinoxalin-2(1H)-one thieme-connect.de |

The reaction between o-phenylenediamine and ethyl oxamate (B1226882) has been reinvestigated as a method for the synthesis of this compound. This condensation reaction provides a direct route to the desired product. psu.edu Studies have focused on understanding the regioselectivity of this reaction, particularly when using substituted o-phenylenediamines, to control the formation of isomers. psu.edu

Direct C-H Functionalization Strategies

In recent years, direct C-H functionalization has emerged as a powerful and efficient method for the synthesis of 3-substituted quinoxalin-2(1H)-one derivatives. nih.govmdpi.comfrontiersin.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and cost-effective strategy. mdpi.com The C3 position of the quinoxalin-2(1H)-one ring is particularly amenable to a variety of C-H functionalization reactions, including amination, alkylation, arylation, and more. nih.govmdpi.comacs.orgacs.org

The introduction of an amino group at the C3 position of quinoxalin-2(1H)-ones is of significant interest due to the biological activities of the resulting compounds. chim.itacs.orgresearchgate.net Direct C-H amination methods provide a straightforward route to synthesize 3-aminoquinoxalin-2(1H)-ones.

Several catalytic systems have been developed for this transformation. For instance, a copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with aliphatic amines has been reported, utilizing molecular oxygen from the air as the sole oxidant. researchgate.net Another approach employs Selectfluor as a promoter for the oxidative coupling of quinoxalin-2(1H)-ones with amines under metal- and photocatalyst-free conditions, offering good to excellent yields. organic-chemistry.orgnih.gov

| Method | Catalyst/Promoter | Key Features |

| Oxidative Amination | Copper catalyst | Uses air as the oxidant. researchgate.net |

| Oxidative Coupling | Selectfluor | Metal- and photocatalyst-free conditions. organic-chemistry.orgnih.gov |

A notable advancement in C3-amination is the use of visible-light photoredox catalysis. organic-chemistry.orgtandfonline.comnih.govacs.org This environmentally friendly method allows for the direct cross-dehydrogenative coupling (CDC) of the C(sp²)–H bond of the quinoxalinone with the N–H bond of an aliphatic amine. organic-chemistry.orgnih.govacs.org

This reaction is typically carried out at room temperature in the open air, often using an organic dye such as Eosin Y or Rose Bengal as a metal-free photocatalyst. chim.itacs.orgorganic-chemistry.orgtandfonline.com The process is initiated by visible light, which excites the photocatalyst, leading to a radical-mediated reaction pathway. organic-chemistry.orgnih.govacs.org This method has proven to be efficient for coupling both primary and secondary aliphatic amines with various N-substituted quinoxalin-2(1H)-ones, affording the corresponding 3-aminoquinoxalin-2(1H)-ones in moderate to good yields. organic-chemistry.orgtandfonline.com A key advantage of this approach is that it often proceeds without the need for an external oxidant. nih.govacs.org

| Photocatalyst | Reaction Type | Conditions | Substrate Scope |

| Eosin Y | C(sp²)–H/N–H Cross-Dehydrogenative Coupling | Visible light, room temperature, air acs.orgorganic-chemistry.orgnih.govacs.org | Primary and secondary aliphatic amines organic-chemistry.orgnih.govacs.org |

| Rose Bengal | C(sp²)–H/N–H Cross-Dehydrogenative Coupling | Visible light, room temperature, air chim.ittandfonline.com | Primary and secondary aliphatic amines tandfonline.com |

Other C3-Functionalization Reactions

Beyond amination, the C3 position of quinoxalin-2(1H)-ones is amenable to a variety of other functionalization reactions, including alkylation, arylation, and acylation. These transformations provide access to a broader range of derivatives with potentially unique properties.

The introduction of alkyl groups at the C3 position has been achieved through several innovative methods. A visible-light-promoted direct C3 alkylation of quinoxalin-2(1H)-ones has been developed using readily accessible unactivated alkyl iodides as the alkylating agents under metal- and external photocatalyst-free conditions. researchgate.net Another approach utilizes N-hydroxyphthalimide esters as the alkyl source in the presence of Na₂S as a catalytic electron donor, again under photocatalyst-, oxidant-, and additive-free conditions, yielding a variety of 3-alkylated quinoxalin-2(1H)-ones in high yields. researchgate.net

Furthermore, a cross-dehydrogenative coupling (CDC) technique has been employed to synthesize diverse C-3 alkylated derivatives under metal-free conditions, using ethers as the alkyl source. tandfonline.com This method is praised for its high atom economy and avoidance of toxic metals and solvents. tandfonline.com Photocatalytic CDC reactions using Eosin Y have also been reported, where cyclic ethers like THF and 1,4-dioxane (B91453) serve as compatible alkyl sources. tandfonline.com

Table 4: Selected C3-Alkylation Reactions of Quinoxalin-2(1H)-ones

| Alkylating Agent | Catalyst/Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Unactivated alkyl iodides | Visible light, metal- and photocatalyst-free | Not specified | researchgate.net |

| N-hydroxyphthalimide esters | Na₂S, photocatalyst- and oxidant-free | 70-96 | researchgate.net |

| Ethers (e.g., THF, 1,4-dioxane) | TBHP, metal-free | Excellent | tandfonline.com |

| Ethers (e.g., THF, 1,4-dioxane) | Eosin Y, visible light | High | tandfonline.com |

The synthesis of 3-arylquinoxalin-2(1H)-ones has been accomplished through various catalytic systems. A straightforward palladium-catalyzed C-3 arylation with arylboronic acids has been reported, which tolerates a range of substituents on the arylboronic acid, including both electron-donating and electron-withdrawing groups. tandfonline.com

Visible-light-mediated approaches have also been prominent. An inexpensive photocatalyst, Eosin Y, has been used to catalyze the C-3 arylation of quinoxalin-2(1H)-ones with aryldiazonium tetrafluoroborates at room temperature, affording the desired products in very good yields. tandfonline.com In a similar vein, g-C₃N₄/NaI has been used as a semi-heterogeneous dual catalytic system for the arylation with arylhydrazines under blue light irradiation, demonstrating good functional group tolerance and high yields. nih.gov Additionally, metal- and photocatalyst-free conditions have been developed using K₂S₂O₈ as an oxidant to generate aryl radicals from arylhydrazines and aryl boronic acids for subsequent coupling. rsc.org

Table 5: Selected C3-Arylation Reactions of Quinoxalin-2(1H)-ones

| Arylating Agent | Catalyst/Conditions | Yields | Reference |

|---|---|---|---|

| Arylboronic acids | Pd catalyst | Good to moderate | tandfonline.com |

| Aryldiazonium tetrafluoroborates | Eosin Y, visible light | Very good | tandfonline.com |

| Arylhydrazines | g-C₃N₄/NaI, blue light | High | nih.gov |

| Arylhydrazines/Aryl boronic acids | K₂S₂O₈, metal- and photocatalyst-free | Good to excellent | rsc.org |

The introduction of an acyl group at the C3 position of quinoxalin-2(1H)-ones provides access to valuable synthetic intermediates. A facile and convenient strategy for the synthesis of 3-acylated derivatives involves a TBHP-mediated oxidative coupling of aryl aldehydes in the absence of a transition metal. tandfonline.comchim.it This method works well for both aromatic and aliphatic aldehydes. chim.it

Another effective metal-free approach utilizes the reaction of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids. chim.itresearchgate.netrsc.org One such method employs PIDA (phenyliodine diacetate) as a promoter under thermal conditions, proceeding via a radical process to give 3-acylated products in moderate to good yields. rsc.org This reaction has been shown to be scalable to the gram level. rsc.org

Table 6: Selected C3-Acylation Reactions of Quinoxalin-2(1H)-ones

| Acylating Agent | Reagent/Conditions | Yields | Reference |

|---|---|---|---|

| Aldehydes | TBHP, metal-free | Moderate to good | tandfonline.comchim.it |

| α-Oxo-carboxylic acids | PIDA, thermal, metal-free | Moderate to good | rsc.org |

Sulfenylation

The introduction of a sulfur-containing moiety at the C3 position of quinoxalin-2(1H)-ones, known as sulfenylation, has been achieved through several innovative and efficient methods. A notable approach involves a visible-light-induced, photocatalyst-free cross-dehydrogenative radical coupling with various thiols. This metal-free method is advantageous due to its broad substrate scope, operational simplicity, and use of an environmentally friendly energy source. The reaction proceeds with good to moderate yields for thiols bearing both electron-withdrawing and electron-releasing groups. mdpi.com The proposed mechanism suggests the initial generation of thiol anions, which are then converted to the corresponding thiyl radicals in the presence of air and blue LED light. These radicals selectively add to the C3 position of the quinoxalin-2(1H)-one. mdpi.com

Another green and efficient strategy for C3-sulfenylation employs visible light in combination with a cerium catalyst to activate disulfides, generating thiobenzene radicals. This photochemical reaction provides a convenient route to a variety of 3-sulfenylated quinoxalin-2(1H)-ones with good yields and functional group tolerance. e-bookshelf.de Furthermore, a sunlight-promoted sulfenylation has been developed using recyclable graphitic carbon nitride (g-C3N4) as a heterogeneous photocatalyst under an ambient air atmosphere, affording the desired products in good to excellent yields. rsc.orgscite.ai A visible-light-mediated direct C-H sulfenylation using rhodamine B as a photocatalyst and air as a green oxidant has also been reported to be highly efficient. chemrxiv.org

Table 1: Selected Examples of C3-Sulfenylation of Quinoxalin-2(1H)-ones

| Catalyst/Promoter | Sulfenylating Agent | Conditions | Yield | Reference |

| None (Photocatalyst-free) | Thiols | Blue LED, Air | Moderate to Good | mdpi.com |

| Cerium Catalyst | Disulfides | Visible Light | Good | e-bookshelf.de |

| g-C3N4 | Thiols | Sunlight, Air | Good to Excellent | rsc.orgscite.ai |

| Rhodamine B | Thiols | Visible Light, Air | Excellent | chemrxiv.org |

Phosphonation

The phosphonation of quinoxalin-2(1H)-ones, involving the introduction of a phosphonate (B1237965) group at the C3 position, is a valuable transformation for creating compounds with potential biological activities. An efficient and environmentally friendly electrochemical approach for the C(sp²)-H phosphonation of quinoxalin-2(1H)-ones has been developed. chemrxiv.org This method operates in an undivided cell under constant current conditions and is notable for being free of transition-metal catalysts and external oxidants. chemrxiv.org The reaction exhibits a broad substrate scope, affording the desired 3-phosphonated quinoxalin-2(1H)-ones in yields up to 99%. chemrxiv.org Control experiments suggest that the reaction may proceed through a radical pathway. chemrxiv.org This electrochemical dehydrogenative C-H/P-H cross-coupling provides a straightforward and effective route to these valuable derivatives. chemrxiv.org

Table 2: Electrochemical C3-Phosphonation of Quinoxalin-2(1H)-ones

| Reaction Type | Conditions | Key Features | Yield Range | Reference |

| Electrochemical C(sp²)-H Phosphonation | Undivided cell, Constant current | Transition-metal- and oxidant-free | Up to 99% | chemrxiv.org |

Halogenation

The halogenation of the quinoxalin-2(1H)-one scaffold can occur at different positions, with recent methodologies focusing on achieving regioselectivity. While functionalization at the C3 position is common, methods for the halogenation of the benzo-core have also been developed. Current time information in Chatham County, US.

A metal-free protocol using N-halosuccinimides (NXS) and tert-butyl hydroperoxide (TBHP) allows for the site-selective C-H bromination and chlorination at the C7 position of the quinoxalin-2(1H)-one benzo-core. Current time information in Chatham County, US.organic-chemistry.org This method demonstrates excellent regioselectivity over the more readily functionalized C3 position under mild reaction conditions. Current time information in Chatham County, US. The reaction is compatible with various functional groups, including 3-aminoquinoxalin-2-one derivatives, which yield the corresponding C7-brominated products in excellent yields (88-91%). Current time information in Chatham County, US. Density functional theory (DFT) calculations have shown that the C7 position has the highest electron density, which accounts for the observed regioselectivity. Current time information in Chatham County, US.

For the direct halogenation at the C3 position, electrochemical and photochemical approaches have been noted for C-3 chlorination. Current time information in Chatham County, US.

Table 3: Regioselective Halogenation of Quinoxalin-2(1H)-one Derivatives

| Halogenating Agent | Position | Catalyst/Conditions | Substrate Scope | Yield | Reference |

| NBS/TBHP | C7 | Metal-free, rt | Broad, including 3-amino derivatives | 88-91% (for 3-amino derivatives) | Current time information in Chatham County, US. |

| NCS/TBHP | C7 | Metal-free, rt | Broad | Good | Current time information in Chatham County, US.organic-chemistry.org |

Multi-Component Reactions for Quinoxalin-2(1H)-one Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like quinoxalin-2(1H)-one derivatives in a single step from three or more starting materials. acs.orgbeilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse chemical libraries. Recent advancements in the direct C-H functionalization of quinoxalin-2(1H)-ones via MCRs have enabled the simultaneous introduction of C-C and C-heteroatom bonds. acs.orgbeilstein-journals.org

These reactions have been utilized to synthesize a wide array of 3-substituted quinoxalin-2(1H)-ones. For instance, a three-component reaction involving quinoxalin-2(1H)-ones, anilines, and ethyl glyoxalate in the presence of a catalytic amount of iodine has been reported. Another example is the synthesis of 3-amino-1-aryl-1,4-dihydroquinoxaline-2-carbonitriles through a one-pot reaction of anilines, isocyanides, and fumaronitrile.

The scope of MCRs in this context is broad, covering various transformations such as alkylation, arylation, and the introduction of sulfonyl and oxime functionalities. mdpi.comacs.org For example, a metal-free, H₂O₂-mediated three-component reaction of quinoxalin-2(1H)-ones, DMSO, and styrene (B11656) has been developed for the synthesis of 3-substituted quinoxalin-2(1H)-ones. mdpi.com The development of MCRs for quinoxalin-2(1H)-one synthesis is a continuously evolving field with future prospects including the construction of fused ring and macrocyclic compounds, as well as applications in asymmetric synthesis and green chemistry. acs.orgbeilstein-journals.org

Derivatization and Structural Modifications of this compound

The 3-amino group of this compound serves as a versatile handle for further structural modifications, leading to a wide range of derivatives with diverse chemical properties.

Schiff's Bases of this compound Derivatives

Schiff's bases, formed by the condensation of the primary amino group of this compound derivatives with aldehydes or ketones, represent a significant class of derivatives. The synthesis typically involves refluxing the this compound precursor with a suitable aromatic aldehyde in a solvent such as ethanol. nih.govresearchgate.net The formation of the Schiff's base is characterized by the appearance of an imine (CH=N) functional group. researchgate.netcolab.ws

For instance, novel Schiff's bases of 3-{[2-({(E)-[(substituted)phenyl]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one have been synthesized and characterized. nih.govresearchgate.net The synthesis involves a multi-step process starting from 1,4-dihydroquinoxaline-2,3-dione, followed by the introduction of an aminoethylamino side chain at the C3 position, and finally condensation with various substituted aromatic aldehydes. nih.gov The structures of these compounds are typically confirmed using spectroscopic methods such as IR and ¹H NMR. nih.gov

Table 4: Synthesis of Schiff's Bases from this compound Derivatives

| This compound Precursor | Aldehyde/Ketone | Reaction Conditions | Resulting Moiety | Reference |

| 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | Substituted Aromatic Aldehydes | Reflux in Ethanol | Imine (Schiff's Base) | nih.govresearchgate.net |

| 3-hydrazinoquinoxalin-2(1H)one | Aromatic and Heteroaromatic Aldehydes | Glacial Acetic Acid Catalyst | Azomethine (HC=N) |

Tetrazolation and Denitrogenation Strategies

Tetrazoles are an important class of nitrogen-containing heterocycles, and their synthesis from quinoxalin-2(1H)-one derivatives has been explored. A common method for forming tetrazoles is the [3+2] cycloaddition of an azide, such as azidotrimethylsilane (B126382) (TMSN₃), with a nitrile functionality. An electrochemical approach for this cycloaddition has been developed, which avoids the use of metal catalysts and oxidants.

This strategy has been applied to the synthesis of bioactive compounds. For example, the synthesis of Ataquimast involved the formation of a tetrazole from a quinoxalin-2(1H)-one precursor using electrochemical conditions, followed by a copper-catalyzed denitrogenation step. The denitrogenation of the resulting tetrazole can be a useful strategy to generate a free amino group, providing access to primary 3-aminoquinoxalin-2(1H)-ones. This two-step process of tetrazolation followed by denitrogenation offers an alternative route to C-H amination.

Spectroscopic and Computational Analysis of 3 Aminoquinoxalin 2 1h One

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 3-Aminoquinoxalin-2(1H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. psu.edu

In the ¹H NMR spectrum of this compound, characteristic signals are observed for the protons of the quinoxaline (B1680401) core and the amino substituent. For instance, in derivatives, the aromatic protons on the quinoxaline ring typically appear as multiplets in the downfield region, while the NH and NH₂ protons present as broad singlets, with their chemical shifts being sensitive to the solvent and concentration. banglajol.infojocpr.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. psu.edu The carbonyl carbon (C-2) of the quinoxalinone ring is typically observed at a downfield chemical shift. The chemical shifts of the aromatic carbons can be used to distinguish between different isomers, as the position of substituents significantly influences the electronic environment of each carbon atom. psu.edu For example, the chemical shift difference between C-5 and C-8 can be a key indicator for identifying regioisomers in substituted 3-aminoquinoxalin-2(1H)-ones. psu.edu

Table 1: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-Amino-6,7-dichloroquinoxalin-2(1H)-one | 12.27 (br, 1H, NH), 7.65 & 7.25 (each br, each 1H, NH₂), 7.43 (s, 1H, 5-H), 7.26 (s, 1H, 8-H) | 152.6 & 150.9 (C-2, -3), 133.5 (C-4a), 128.4, 124.5, 124.4 (C-6, -7, -8a), 124.6 (C-5), 115.6 (C-8) | psu.edu |

| 3-(sec-Butylamino)-1-methylquinoxalin-2(1H)-one | 7.53 (dd, 1H), 7.22 (m, 3H), 6.24 (d, 1H), 4.17 (m, 1H), 3.70 (s, 3H), 1.65 (m, 2H), 1.26 (d, 3H), 0.97 (t, 3H) | 152.0, 148.4, 134.4, 129.3, 126.1, 124.1, 123.6, 113.5, 47.6, 29.4, 29.4, 20.1, 10.4 | acs.org |

| 3-(Cyclopentylamino)-1-methylquinoxalin-2(1H)-one | 7.54 (dd, 1H), 7.24-7.16 (m, 3H), 6.36 (d, 1H), 4.44 (m, 1H), 3.70 (s, 3H), 2.13 (td, 2H), 1.75 (td, 2H), 1.66 (m, 2H), 1.56 (m, 2H) | 152.0, 148.6, 134.4, 129.3, 126.1, 124.1, 123.7, 113.5, 52.3, 33.1, 29.3, 23.9 | acs.org |

Chemical shifts are referenced to TMS or residual solvent peaks. Coupling constants (J) are reported in Hertz.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands for this compound and its derivatives include:

N-H Stretching: The amino group (NH₂) typically shows two distinct stretching vibrations in the range of 3400-3200 cm⁻¹. The lactam N-H stretch is also observed in this region.

C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the quinoxalinone ring is a prominent feature, usually appearing in the region of 1700-1650 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are typically found in the 1620-1450 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are generally observed above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N, C=C Stretch (cm⁻¹) | Reference |

| 3-Amino-6,7-dichloroquinoxalin-2(1H)-one | 3404, 3176, 3113 | 1682 | 1618, 1522, 1499 | jocpr.com |

| 3-[(2-{[(E)-(2-nitrophenyl) methylidene] amino} ethyl) amino] quinoxalin-2(1H)-one | 3434 | 1675 | 1567, 1506 | banglajol.info |

| 3-[(2-{[(E)-(2-hydroxyphenyl) methylidene] amino} ethyl) amino] quinoxalin-2(1H)-one | 3469, 3414 | 1686 | 1617, 1575 | banglajol.info |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and its derivatives, which in turn allows for the confirmation of their elemental composition. alevelchemistry.co.uk This technique provides mass-to-charge ratios (m/z) with high accuracy, typically to four or five decimal places, enabling the differentiation between compounds with the same nominal mass. alevelchemistry.co.uk HRMS is crucial for confirming the successful synthesis of a target compound and for identifying unknown products or impurities. For instance, the calculated and found m/z values for derivatives of this compound are often in close agreement, providing strong evidence for their proposed structures. acs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. researchgate.netjmaterenvironsci.com DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G), can predict various molecular properties that are in good agreement with experimental data. researchgate.netscirp.org

Key applications of DFT in the study of this compound include:

Geometry Optimization: DFT is used to calculate the most stable (lowest energy) three-dimensional structure of the molecule in the gas phase or in solution. scirp.org

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic behavior. nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Spectroscopic Predictions: DFT can be used to calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Reactivity Indices: Global reactivity descriptors such as chemical potential, chemical hardness, and electrophilicity can be derived from the HOMO and LUMO energies to predict the reactivity of the molecule. researchgate.net For this compound, the presence of the electron-donating amino group is predicted to influence its redox properties. researchgate.net

Table 3: Calculated Electronic Properties of this compound (AQO) using DFT/B3LYP/6-311G

| Property | Calculated Value | Reference |

| Redox Potential (vs. SHE) | -0.254 eV | researchgate.net |

These computational studies provide a deeper understanding of the structure-property relationships in the this compound system, complementing the experimental findings from spectroscopic analyses.

Density Functional Theory (DFT) Calculations

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (E_gap), is a key indicator of molecular stability and reactivity. irjweb.comnih.govekb.eg

Computational studies, employing methods such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311G basis set, have been used to calculate the HOMO and LUMO energies for this compound (AQO) and its related compounds, quinoxalin-2(1H)-one (QO) and 3-methylquinoxalin-2(1H)-one (MQO). These calculations have been performed in both the gas phase and in an aqueous solution to understand the influence of the solvent on the electronic properties. jocpr.comresearchgate.net

The results indicate that the introduction of substituents, whether electron-donating like the amino group or electron-releasing like the methyl group, leads to a reduction in the HOMO-LUMO energy gap compared to the parent quinoxalin-2(1H)-one. researchgate.net A smaller energy gap suggests that the molecule is more chemically reactive. nih.gov For this compound, the amino group, being a strong electron-donating group, significantly influences its electronic structure. jocpr.comresearchgate.net

Table 1: Calculated HOMO, LUMO, and Energy Gap Values (in eV) for this compound and Related Compounds jocpr.com

| Compound | Phase | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |

| This compound (AQO) | Gas | -5.53 | -1.25 | 4.28 |

| Aqueous | -5.46 | -1.41 | 4.05 | |

| Quinoxalin-2(1H)-one (QO) | Gas | -6.44 | -1.89 | 4.55 |

| Aqueous | -6.37 | -2.13 | 4.24 | |

| 3-Methylquinoxalin-2(1H)-one (MQO) | Gas | -6.04 | -1.54 | 4.50 |

| Aqueous | -5.99 | -1.78 | 4.21 |

Redox Potential Calculations

The redox potential of a molecule is a measure of its tendency to gain or lose electrons. researchgate.net Computational methods, particularly DFT, have proven to be valuable tools for accurately predicting the redox potentials of molecules. mdpi.com The redox potential of this compound has been calculated in an aqueous phase using the DFT/B3LYP method with a 6-311G basis set. jocpr.comresearchgate.net

The calculated redox potential for this compound relative to the Standard Hydrogen Electrode (SHE) is -0.254 eV. jocpr.comresearchgate.net This negative value is attributed to the electron-donating nature of the amino group, which increases the tendency of the reduced form of the molecule to be oxidized by donating electrons. jocpr.comresearchgate.net In comparison, the parent quinoxalin-2(1H)-one has a calculated redox potential of 0.123 eV, indicating a greater tendency for its oxidized form to be reduced. jocpr.comresearchgate.net

These computational findings are crucial for understanding the electrochemical behavior of this compound and its potential applications in areas where electron transfer processes are important. The accuracy of these calculated potentials can be influenced by factors such as the computational method, basis set, and the inclusion of solvent effects. mdpi.comnih.gov

Chemical Potential, Hardness, and Electrophilicity Indices

Global reactivity descriptors such as chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω) provide further insights into the reactivity of this compound. jocpr.comresearchgate.net These parameters are derived from the HOMO and LUMO energies. irjweb.com

Chemical Potential (µ) : Represents the escaping tendency of electrons from a system. It is calculated as the negative of electronegativity. irjweb.com

Chemical Hardness (η) : Measures the resistance to a change in the electron distribution or charge transfer. It is related to the HOMO-LUMO energy gap. kashanu.ac.ir

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. kashanu.ac.irrsc.org

Calculations performed using the DFT/B3LYP method with a 6-311G basis set show that the amino substitution in this compound influences these reactivity indices. jocpr.com In both the gas and aqueous phases, the amino-substituted derivative is identified as a good electrophile. jocpr.com The tendency of the oxidized form to be reduced is greater for the parent quinoxalin-2-one, while the reduced form of the amino derivative has a greater tendency to be oxidized by donating electrons. jocpr.comresearchgate.net

Table 2: Calculated Global Reactivity Descriptors (in eV) for this compound and Related Compounds jocpr.com

| Compound | Phase | Chemical Potential (µ) | Chemical Hardness (η) | Global Electrophilicity (ω) |

| This compound (AQO) | Gas | -3.39 | 2.14 | 2.68 |

| Aqueous | -3.43 | 2.02 | 2.91 | |

| Quinoxalin-2(1H)-one (QO) | Gas | -4.16 | 2.27 | 3.81 |

| Aqueous | -4.25 | 2.12 | 4.26 | |

| 3-Methylquinoxalin-2(1H)-one (MQO) | Gas | -3.79 | 2.25 | 3.19 |

| Aqueous | -3.88 | 2.10 | 3.58 |

Dipole Moment Calculations

The dipole moment is a measure of the polarity of a molecule, arising from the separation of positive and negative charges. rnlkwc.ac.inbibliotekanauki.pl Computational calculations provide a means to determine the magnitude and direction of the dipole moment.

For this compound, the dipole moment has been calculated using the DFT/B3LYP method with a 6-311G basis set in both the gas and aqueous phases. jocpr.com The presence of the polar amino and carbonyl groups is expected to result in a significant dipole moment.

Table 3: Calculated Dipole Moment (in Debye) for this compound and Related Compounds jocpr.com

| Compound | Phase | Dipole Moment (µ) |

| This compound (AQO) | Gas | 4.15 |

| Aqueous | 5.31 | |

| Quinoxalin-2(1H)-one (QO) | Gas | 3.49 |

| Aqueous | 4.41 | |

| 3-Methylquinoxalin-2(1H)-one (MQO) | Gas | 3.51 |

| Aqueous | 4.49 |

The calculated dipole moments indicate that this compound is a polar molecule, and its polarity increases in an aqueous environment due to interactions with water molecules.

Regioselectivity Predictions (e.g., Nitration, Halogenation)

Computational chemistry plays a crucial role in predicting the regioselectivity of electrophilic substitution reactions such as nitration and halogenation. For 3-aminoquinoxalin-2(1H)-ones, the position of substitution is influenced by the electronic effects of the substituents on the aromatic ring and the amino group.

In the case of the nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones, studies have shown that the reaction occurs regioselectively at the 8-position. rsc.org This orientation is not significantly affected by the electronic or steric nature of the substituents on either the benzene (B151609) ring or the amino group. rsc.org Theoretical calculations using methods such as AM1, Hartree-Fock, and DFT (B3LYP) have confirmed that the nitration proceeds via an attack of the nitronium cation on the monoprotonated form of the this compound. rsc.org The isomeric 5-nitro derivative is only formed under specific circumstances, for instance, from 3,6,7-trichloroquinoxalin-2(1H)-one. rsc.org When the 8-position is already occupied, the 5-nitro isomer is typically a minor product. rsc.org

These findings highlight the power of computational modeling in elucidating reaction pathways and predicting the outcomes of chemical reactions, which is essential for the targeted synthesis of specific isomers.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov For reactions involving quinoxalin-2(1H)-ones, computational studies have offered valuable insights into the underlying pathways.

For instance, in the context of C3-functionalization reactions, which are important for creating diverse substituted quinoxalinones, computational modeling can help to understand the role of catalysts, oxidants, and the nature of the intermediates involved. acs.org Many of these reactions, such as alkylation, proceed through free radical mechanisms. mdpi.com Computational studies can map out the potential energy surfaces of these radical cascade reactions, identifying the most likely reaction pathways and transition states.

Furthermore, in photoinduced reactions, such as the dehydrogenative amination of quinoxalin-2(1H)-ones, computational modeling can elucidate the role of the quinoxalinone as a photosensitizer, explaining how the reaction can proceed efficiently without the need for an external photocatalyst. acs.org By examining the excited state properties of the molecule, these models can explain the generation of reactive species and the subsequent steps of the reaction mechanism.

Biological Activities and Pharmaceutical Potential of 3 Aminoquinoxalin 2 1h One Derivatives

Anticancer and Antitumor Activity

Derivatives of 3-aminoquinoxalin-2(1H)-one have emerged as a noteworthy class of compounds with significant potential in oncology. Their mechanisms of action are diverse, targeting various pathways and processes integral to cancer development and progression. Research has highlighted their ability to inhibit viral antigens associated with cancer, modulate critical signaling pathways, and exert cytotoxic effects against a range of cancer cell lines.

The Epstein-Barr virus (EBV) is linked to the development of several rare cancers. mdpi.com The activation of the EBV early antigen (EBV-EA) is a critical step in the viral lytic cycle, which can contribute to oncogenesis. Novel this compound derivatives have been investigated for their ability to inhibit EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov

In a study evaluating a series of 21 synthesized quinoxaline (B1680401) derivatives, several compounds demonstrated potent inhibitory effects on EBV-EA activation without exhibiting cytotoxicity. nih.gov Six of these derivatives showed a stronger inhibitory effect than the reference compound, oleanolic acid. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that the disubstitution with alkyl groups, particularly an allyl group, on both the hydrazine (B178648) and quinoxaline nitrogens was crucial for this activity. mdpi.com This enhanced activity is thought to stem from a hydrophobic interaction between the alkyl group and the receptor's binding site. mdpi.com

One derivative, designated as compound 12 in the study, not only showed strong inhibition of EBV-EA but also exhibited a significant inhibitory effect on skin tumor promotion in a two-stage mouse skin carcinogenesis model. nih.gov This suggests that such compounds could be valuable as potential cancer chemopreventive agents. nih.gov

Table 1: Quinoxaline Derivatives with Strong Inhibitory Effects on EBV-EA Activation This table is based on data from a study evaluating 21 novel quinoxaline derivatives. The compounds listed showed stronger inhibitory effects than the oleanolic acid control.

| Compound ID (from study) | Key Structural Features / Observations |

|---|---|

| 12 | Exhibited the most remarkable inhibitory effect in both in vitro EBV-EA assay and in vivo skin carcinogenesis model. nih.gov |

| 8 | Demonstrated strong inhibitory effect on EBV-EA activation. nih.gov |

| 13 | Demonstrated strong inhibitory effect on EBV-EA activation. nih.gov |

| 18 | Demonstrated strong inhibitory effect on EBV-EA activation. nih.gov |

| 17 | Demonstrated strong inhibitory effect on EBV-EA activation. nih.gov |

| 19 | Demonstrated strong inhibitory effect on EBV-EA activation. nih.gov |

The search results did not provide specific information on the modulation of the Wnt pathway by this compound derivatives.

Derivatives of this compound have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, often showing promising results with low micromolar efficacy.

In one study, a series of novel thiadiazole-based derivatives were evaluated. Compound 13b from this series showed potent anti-proliferative activity against HCT-116, MCF-7, and HepG-2 cancer cell lines, with IC₅₀ values ranging from 3.98 to 11.81 µM. researchgate.net Another series of 1,4-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydroquinoxaline-2,3-dione derivatives was tested against MCF-7, PC-3, and HeLa cancer cell lines. researchgate.net Compounds with specific substitutions, namely 6g (4-cyano), 6l (4-bromo), 6c (4-chloro), and 6i (4-methyl), demonstrated notable percentage growth inhibition against all three cell lines. researchgate.net

Further research into novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors identified compounds 11 and 13 as highly potent against three cancer cell lines, with IC₅₀ values between 0.81 µM and 2.91 µM. semanticscholar.org Compounds 4a and 5 from the same study also displayed strong anticancer activity, with IC₅₀ values in the range of 3.21 µM to 4.54 µM. semanticscholar.org

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound Series | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thiadiazole-based derivatives | 13b | HCT-116 | 3.98 - 11.81 | researchgate.net |

| MCF-7 | 3.98 - 11.81 | researchgate.net | ||

| HepG-2 | 3.98 - 11.81 | researchgate.net | ||

| Dual EGFR/COX-2 Inhibitors | 11 | Not specified | 0.81 - 2.91 | semanticscholar.org |

| 13 | Not specified | 0.81 - 2.91 | semanticscholar.org | |

| 4a | Not specified | 3.21 - 4.54 | semanticscholar.org |

Antimicrobial Activity

In addition to their antiviral properties, this compound derivatives have demonstrated significant potential as antimicrobial agents. researchgate.netjocpr.com These compounds have been evaluated against a range of bacterial and fungal pathogens.

Derivatives of this compound have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. jocpr.comnih.gov Synthetic quinoxaline moieties are integral to several antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. researchgate.net Studies have shown that Schiff's bases of substituted quinoxalin-2(1H)-one exhibit notable activity against various bacterial strains. jocpr.com

The following table presents the antibacterial activity of selected this compound derivatives, with activity indicated by the zone of inhibition.

| Compound | Test Organism | Zone of Inhibition (mm) at 500 µg/ml | Reference |

| 3-{[2-({(E)-[(4-chlorophenyl)]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one (IIIb) | Escherichia coli | 18 | jocpr.com |

| 3-{[2-({(E)-[(4-hydroxyphenyl)]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one (IIIc) | Staphylococcus aureus | 19 | jocpr.com |

| 3-{[2-({(E)-[(4-hydroxyphenyl)]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one (IIIc) | Pseudomonas aeruginosa | 20 | jocpr.com |

| 3-{[2-({(E)-[(4-methoxyphenyl)]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one (IIId) | Pseudomonas aeruginosa | 21 | jocpr.com |

Several this compound derivatives have been screened for their antifungal activity, particularly against Candida albicans, a common human fungal pathogen. jocpr.com Some derivatives have demonstrated activity comparable to the standard antifungal drug fluconazole. researchgate.net For instance, 3-hydrazinoquinoxaline-2-thiol, a related derivative, has shown promising antifungal and anti-inflammatory activity against various Candida species. nih.gov

The table below shows the antifungal activity of selected this compound derivatives against Candida albicans.

| Compound | Zone of Inhibition (mm) at 50 µg/ml | Zone of Inhibition (mm) at 500 µg/ml | Reference |

| 3-{[2-({(E)-[(4-hydroxyphenyl)]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one (IIIc) | 10 | 19 | jocpr.com |

| 3-{[2-({(E)-[(4-methoxyphenyl)]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one (IIId) | 11 | 20 | jocpr.com |

Other Pharmacological Activities

Beyond the more extensively studied areas, derivatives of this quinoxaline scaffold have shown promise in a range of other therapeutic applications.

Anticonvulsant Activity

Quinoxaline derivatives have been investigated for their potential to manage seizures. Certain Schiff's bases of 3-{[2-({(E)-[(substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one have been synthesized and evaluated for their in vivo anticonvulsant effects. researchgate.net In studies using a pentylenetetrazole-induced seizure model, some of these compounds demonstrated a significant delay in the onset of convulsions. researchgate.netnih.gov Notably, specific derivatives showed considerable protection against seizures, with some test subjects recovering from the induced seizure activity. researchgate.net

The anticonvulsant properties of these compounds are thought to be linked to their interaction with excitatory amino acid receptors. nih.gov For instance, 3-hydroxy-2-quinoxalinecarboxylic acid has been identified as an antagonist of N-methyl-D-aspartate (NMDA) and kainate receptors, which are involved in excitatory neurotransmission. nih.gov This antagonism is believed to contribute to the observed anticonvulsant effects. nih.gov Further research into triazole-containing quinolinones has also revealed compounds with both antidepressant and anticonvulsant activities, offering 100% protection against maximal electroshock-induced seizures at a dose of 100 mg/kg without evidence of neurotoxicity. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinoxaline Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Schiff's bases of 3-{[2-({(E)-[(substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one | Pentylenetetrazole-induced seizures | Delayed onset of convulsions, protection against seizures | researchgate.net |

| 3-Hydroxy-2-quinoxalinecarboxylic acid | NMDA and kainate receptor antagonism | Antagonist activity | nih.gov |

| Triazole-containing quinolinones | Maximal electroshock-induced seizures | 100% protection at 100 mg/kg | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been a significant area of research. These compounds have shown the ability to inhibit key inflammatory mediators. researchgate.net For instance, certain quinoxaline derivatives have been identified as non-peptide antagonists of the interleukin-8 receptor, which plays a role in various inflammatory conditions. researchgate.net

Additionally, novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are implicated in inflammation and cancer. nih.gov The incorporation of a sulfonamide moiety into the quinoxaline structure has also yielded compounds with anti-inflammatory properties. mdpi.com Research has also explored coumarin (B35378) derivatives incorporating a quinoxaline moiety, which have demonstrated anti-inflammatory activities. chiet.edu.eg

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents. Quinoxaline derivatives have emerged as a promising class of compounds in this area. researchgate.net Their mechanism of action is often linked to the inhibition of hemozoin formation, a crucial detoxification process for the malaria parasite. plos.org

Several studies have reported the synthesis of quinoline (B57606) and quinoxaline derivatives with potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. plos.orgcore.ac.uk For example, certain aminoquinoline derivatives have demonstrated significant activity, with some compounds being more effective than the individual components from which they were synthesized. openaccessjournals.com The hybridization of the quinoline nucleus with other pharmacologically active groups has been a successful strategy to enhance antimalarial efficacy. e-century.us

Table 2: In Vitro Antimalarial Activity of Selected Quinoxaline Derivatives

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Salt I | Chloroquine-resistant | 6-20 | openaccessjournals.com |

| Salt II | Chloroquine-resistant | 6-20 | openaccessjournals.com |

| Salt III | Chloroquine-resistant | 6-20 | openaccessjournals.com |

| Co-crystal IV | Chloroquine-resistant | 6-20 | openaccessjournals.com |

| Quinolinyl β-enaminone hybrid (95) | CQS Pf3D7 | >5 | e-century.us |

| Quinolinyl β-enaminone hybrid (95) | MDR PfK1 | 3.89 | e-century.us |

Antidiabetic Activity

Derivatives of this compound have shown potential as antidiabetic agents. sioc-journal.cn Research has indicated that these compounds can act as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism. Certain phenylisoxazole hybrids of quinoxaline have demonstrated significant inhibitory activity with binding energies comparable to established antidiabetic drugs.

Furthermore, novel quinoxaline derivatives have been designed and synthesized as dipeptidyl peptidase-IV (DPP-4) inhibitors. nih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion. Several of the newly synthesized compounds showed promising and selective DPP-4 inhibitory activity. nih.gov The connection between deregulated protein kinase levels and diabetes also suggests a potential role for quinoxaline-based kinase inhibitors in managing this condition. google.com

Antileishmanial Activity

Quinoxaline derivatives have demonstrated promising activity against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. mdpi.com Studies have shown that these compounds can be effective against both the promastigote and amastigote stages of the parasite. nih.gov

For instance, novel quinoxaline derivatives have been reported to have significant efficacy against Leishmania amazonensis promastigotes. In some cases, the synthesized derivatives have shown greater potency than the standard antileishmanial drug pentamidine. nih.gov The incorporation of a sulfonamide group into the quinoxaline scaffold has also led to the development of compounds with potent antileishmanial activity. mdpi.com

Table 3: Antileishmanial Activity of Selected Quinoxaline Derivatives

| Compound | Leishmania Species | Form | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Quinoxaline sulfonamide (92) | L. amazonensis | Amastigote | 3.1 µM | mdpi.com |

| Quinoxaline derivative (3a) | L. chagasi | Promastigote | < 0.8 | nih.gov |

| Quinoxaline derivative (3b) | L. chagasi | Promastigote | < 0.8 | nih.gov |

| FGS-16 | L. guyanensis | Promastigote | 0.7 ± 0.2 | scientiaplena.org.br |

| FGS-16 | L. amazonensis | Promastigote | 0.5 ± 0.6 | scientiaplena.org.br |

Antidepressant Activity

The potential of this compound derivatives as antidepressant agents has been explored, with several compounds showing promising results in preclinical models. sioc-journal.cn A notable example is (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, a novel 5-HT3 receptor antagonist, which has demonstrated significant antidepressant-like effects in rodent models of depression. nih.gov

Furthermore, research into triazole-containing quinolinones has identified compounds with both antidepressant and anticonvulsant properties. mdpi.com In forced swim tests, a common behavioral assay for screening antidepressants, these compounds significantly reduced immobility time in mice, with some derivatives showing superior performance to the standard antidepressant fluoxetine. mdpi.com The mechanism of action for these compounds is often linked to their interaction with the serotonergic system. nih.gov

FXa Coagulation Inhibition

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. The quinoxalin-2(1H)-one core has been identified as a promising scaffold for the development of FXa inhibitors. researchgate.net

Research into quinoxalinone derivatives has led to the discovery of highly potent FXa inhibitors. One such example is compound 35 , 3-{4-[5-((2S,6R)-2,6-dimethylpiperidin-1-yl)pentyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}benzamidine, which demonstrated remarkable activity against FXa with an IC₅₀ value of 0.83 nM. acs.org This compound, while featuring the quinoxalinone core, is a complex derivative and not a simple 3-amino-substituted structure. Further efforts to develop dual inhibitors for both thrombin and Factor Xa have also explored the quinoxalinone scaffold. acs.org While the general class of quinoxalin-2(1H)-ones is recognized for its potential as FXa coagulation inhibitors, specific and detailed research findings on simple this compound derivatives for this target are not extensively documented in the available literature. researchgate.net

Table 1: FXa Inhibitory Activity of a Quinoxalin-2(1H)-one Derivative

| Compound Name | Structure | IC₅₀ (nM) |

|---|---|---|

| 3-{4-[5-((2S,6R)-2,6-dimethylpiperidin-1-yl)pentyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}benzamidine | A complex quinoxalinone derivative with a benzamidine (B55565) group at the C3 position and a piperidinylpentyl group at the N4 position. | 0.83 acs.org |

ALR2 Inhibition

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibiting ALR2 is a validated therapeutic strategy to prevent or mitigate these complications. Derivatives of this compound have emerged as a potent class of ALR2 inhibitors. mdpi.comnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of this class of compounds. A key structural feature for potent ALR2 inhibition is the presence of an N1-acetic acid group on the quinoxalinone core. mdpi.com For instance, derivatives with an N1-acetic acid head group and a substituted C3-phenoxy side chain have shown significant potency, with IC₅₀ values in the nanomolar range. mdpi.com Among these, 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid and 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid were identified as particularly active compounds. mdpi.com

Another series of N1-acetate derivatives with a C3-phenethyl side chain also demonstrated significant inhibitory activity. nih.gov Compound 15a from this series was found to be the most potent, with an IC₅₀ value of 0.143 μM. nih.gov Further studies have designed multifunctional ALR2 inhibitors based on the quinoxalin-2(1H)-one scaffold, achieving IC₅₀ values ranging from 0.032 to 10.214 μM. researchgate.netacs.org The compound 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) was the most active in one such study, with an IC₅₀ of 0.091 μM. acs.org

Table 2: ALR2 Inhibitory Activity of this compound Derivatives

| Compound Name | Substituents | IC₅₀ |

|---|---|---|

| 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | N1-acetic acid, C3-(4-bromophenoxy), C7-fluoro | 11.4 nM mdpi.com |

| 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid | N1-acetic acid, C3-(4-bromophenoxy), C6-bromo | 74.8 nM mdpi.com |

| Compound 15a | N1-acetate, C3-phenethyl | 0.143 µM nih.gov |

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) | N1-acetic acid, C3-(2,4-dihydroxyphenyl), C7-fluoro | 0.032 µM researchgate.net |

| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) | N1-acetic acid, N4-(4-bromo-2-fluorobenzyl) | 0.091 µM acs.org |

CFTR Activation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride and bicarbonate channel found in epithelial cells. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder. Activation of the CFTR channel is a therapeutic approach for treating not only cystic fibrosis but also other conditions like chronic constipation and dry eye disease. Quinoxalin-2(1H)-one derivatives have been identified as potent activators of CFTR. researchgate.net

A notable example is CFTRact-J027 , chemically identified as 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one. This compound was discovered to be a potent CFTR activator with an EC₅₀ of approximately 200-300 nM. portico.org Its efficacy has been demonstrated in increasing intestinal fluid secretion in mouse models. portico.org

Structure-activity relationship studies on analogues of CFTRact-J027 have been performed to identify compounds with improved potency and metabolic stability. These studies highlighted the importance of a nitro group positioned correctly on the 3-aryl substituent. The research led to the synthesis of new analogues with significantly enhanced CFTR activation potency, with EC₅₀ values as low as 21 nM.

Table 3: CFTR Activation by this compound Derivatives

| Compound Name | Structure | EC₅₀ |

|---|---|---|

| CFTRact-J027 | 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one | ~200-300 nM portico.org |

| Phenylquinoxalinone Analog | An optimized analog of CFTRact-J027 | 21 nM |

Structure Activity Relationship Sar Studies of 3 Aminoquinoxalin 2 1h One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 3-aminoquinoxalin-2(1H)-one derivatives is highly sensitive to the nature and position of substituents on both the quinoxaline (B1680401) nucleus and the 3-amino group.

Modifications on the fused benzene (B151609) ring and the nitrogen atom at the 1-position (N1) of the quinoxaline core have been shown to be critical determinants of biological activity. researchgate.netnih.gov

Research into the anti-Epstein-Barr virus (EBV) activity of these compounds revealed that disubstitution with alkyl groups on the quinoxaline nitrogen was crucial for inhibitory effects. nih.govmdpi.com For aldose reductase inhibition, the presence of a nitro group (NO2) at the C6-position was found to significantly enhance the inhibitory activity and selectivity of quinoxalinone-based inhibitors. researchgate.net Similarly, in the context of anti-schistosomal activity, the removal of a C6-nitro group led to a decrease in activity. aber.ac.uk

Further studies on enzymatic inhibition have shown that strong electron-withdrawing groups on the quinoxalinone scaffold can enhance activity. For instance, derivatives with a fluorine atom at the C7-position or a nitro group at the C5-position were found to be effective inhibitors of lactate (B86563) dehydrogenase (LDHA). mdpi.com The position of substituents on the phenylenediamine precursor can direct the regioselective synthesis of these compounds; for example, a 4-nitro-1,2-phenylenediamine precursor exclusively yields the 6-nitroquinoxalin-2(1H)-one derivative. psu.edu

The table below summarizes the observed effects of various substitutions on the quinoxaline nucleus.

| Position | Substituent | Biological Activity Affected | Observed Effect | Reference |

| N1 | Alkyl groups (e.g., Allyl) | Anti-EBV | Crucial for activity | mdpi.com, nih.gov |

| N1 | Acetate group | Aldose Reductase Inhibition | Significant activity observed | researchgate.net |

| C5 | Nitro (NO₂) | LDHA Inhibition | Enhanced efficiency | mdpi.com |

| C6 | Nitro (NO₂) | Aldose Reductase Inhibition | Enhances activity and selectivity | researchgate.net |

| C6 | Nitro (NO₂) | Anti-schistosomal | Presence contributes to activity | aber.ac.uk |

| C7 | Fluoro (F) | LDHA Inhibition | Enhanced efficiency | mdpi.com |

Alterations to the 3-amino group are a key strategy for modulating the biological profile of these derivatives. The introduction of various substituents at this position can significantly impact potency and target specificity.

For anti-EBV activity, SAR studies have demonstrated that the disubstitution with alkyl groups, particularly an allyl group, on the nitrogen of the hydrazine (B178648) precursor (which forms the 3-amino group) is critical for high activity. nih.govmdpi.com This suggests that hydrophobic interactions involving this alkyl group may be important for receptor binding. nih.gov In the pursuit of aldose reductase inhibitors, derivatives bearing a C3-phenethyl side chain were identified as highly potent. researchgate.net

Another common modification is the formation of Schiff bases. The reaction of the 3-amino group (or a derivative thereof) with various aldehydes can produce imine-containing structures, which have been investigated for their biological potential. mdpi.comsapub.org

The following table details the impact of modifications at the 3-amino position.

| Modification Type | Substituent/Resulting Group | Biological Activity Affected | Observed Effect | Reference |

| Alkylation | Allyl group | Anti-EBV | Crucial for high activity | mdpi.com, nih.gov |

| Side Chain Introduction | Phenethyl group | Aldose Reductase Inhibition | Identified as most potent inhibitor in a series | researchgate.net |

| Schiff Base Formation | Benzylidene-amino-ethyl-imino | General Biological Screening | Synthesized for potential chemotherapic activity | sapub.org |

Introducing heteroatoms, such as sulfur or nitrogen, to create linkers between the this compound scaffold and other chemical moieties is a valuable strategy in drug design. These linkers can influence the molecule's conformation, polarity, and ability to form key interactions with biological targets.

Studies have shown that linking a pyrimidine (B1678525) nucleus to the quinoxaline core via a sulfur atom resulted in derivatives with promising activity against Epstein-Barr virus (EBV) antigen activation. nih.govmdpi.comresearchgate.net The development of methods for the direct sulfenylation of quinoxalin-2(1H)-ones at the C3 position further highlights the interest in sulfur-containing linkers. nih.gov

Nitrogen atoms have also been employed as linkers. For example, an N-linker between the quinoxaline core and attached aromatic rings was found to positively contribute to the anti-schistosomal activity of a series of derivatives. aber.ac.uk However, SAR analysis also provides cautionary tales; in one study, compounds that contained both nitrogen and sulfur heteroatoms within the central scaffold were found to be inactive against the schistosomula parasite. aber.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov These mathematical models allow researchers to predict the activity of novel, untested compounds and to gain insight into the structural features that are most important for potency. wikipedia.org The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties). wikipedia.org

The process involves compiling a dataset of compounds with known activities, calculating various molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and sterics), and then using statistical methods to build and validate a predictive model. mdpi.comresearchgate.net Methodologies are often categorized as 2D-QSAR, which uses descriptors derived from the 2D structure, and 3D-QSAR, which considers the three-dimensional properties of the molecules. researchgate.net Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze steric and electrostatic fields. wikipedia.orgnih.gov

While specific, published QSAR models focused exclusively on this compound are not abundant, QSAR studies have been successfully applied to the broader quinoxalin-2-one class. For example, molecular modeling has been used to derive the SAR of quinoxalin-2-one derivatives as inhibitors of the platelet-derived growth factor-beta receptor (PDGFβR). nih.gov Such studies are crucial for optimizing lead compounds by predicting the effects of structural modifications. nih.govnih.gov

Ligand-Receptor Interactions and Binding Affinity

Understanding the specific interactions between a ligand (the this compound derivative) and its biological target (the receptor) is fundamental to rational drug design. nih.gov Computational techniques like molecular docking are widely used to predict the binding mode and affinity of a ligand within the active site of a receptor. nih.gov

Molecular docking studies have been instrumental in elucidating the SAR of this class of compounds. For instance, to optimize quinoxaline derivatives as potential cancer chemopreventive agents, molecular docking was performed against the Protein Tyrosine Kinase (PTK) receptor (PDB: 1t46). nih.gov Other research focusing on inhibitors for colorectal cancer targets successfully docked active quinoxalinone candidates into the active sites of enzymes such as COX-2 and lactate dehydrogenase. mdpi.com

These computational models can reveal key interactions. A study on quinoxalin-2-one derivatives as PDGFβR inhibitors identified a crucial molecular interaction involving a hydrophobic pocket behind the ATP binding site of the receptor. nih.gov The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of this interaction. researchgate.netnih.gov By identifying the key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex, researchers can design new derivatives with improved binding affinity and, consequently, higher potency. nih.govnih.gov

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. mdpi.com Conformational analysis aims to determine the preferred shapes a molecule can adopt and the energy barriers between them. researchgate.netresearchgate.net The specific conformation that a molecule assumes when it binds to its receptor is known as the bioactive conformation.

The methods used to study molecular conformation include both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational approaches. mdpi.comresearchgate.net Molecular dynamics (MD) simulations, a computational method, can be used to explore the conformational landscape of a ligand and to model its behavior within a receptor's binding site over time. nih.gov

For the quinoxalin-2-one scaffold, conformational analysis plays a vital role in understanding SAR. Studies have utilized MD simulations to model the complex between quinoxalin-2-one derivatives and the PDGFβR kinase domain. nih.gov This approach helps to identify the optimal, low-energy conformations of both the ligand and the receptor that are most favorable for binding. nih.gov The ultimate goal of this analysis is to design derivatives that are pre-organized to adopt the bioactive conformation or can do so with a minimal energetic penalty, thereby enhancing binding affinity and biological activity.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

While classical methods for the synthesis of quinoxalinones exist, the future demands more efficient, versatile, and sustainable approaches. portico.org Recent years have seen a surge in the development of novel synthetic strategies, including visible-light-induced reactions and catalyst-free methods for C-H functionalization. organic-chemistry.orgresearchgate.net These modern techniques offer milder reaction conditions and broader substrate scopes.

Future research will likely focus on:

Direct C-H Functionalization: Expanding the repertoire of direct C-H activation and functionalization at various positions of the quinoxalinone core will be a major focus. This avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.govmdpi.com

Multi-Component Reactions (MCRs): Designing novel MCRs will enable the rapid assembly of complex 3-aminoquinoxalin-2(1H)-one derivatives from simple starting materials in a single step, which is highly desirable for generating chemical diversity. mdpi.com

Photoredox Catalysis: The use of visible light as a renewable energy source to drive the synthesis of these compounds is a burgeoning area. organic-chemistry.orgrsc.org Further exploration of new photocatalysts and reaction pathways will likely lead to more efficient and selective transformations.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of this compound derivatives.

A comparative overview of traditional versus modern synthetic approaches is presented below:

| Feature | Traditional Methods (e.g., Chloroacetyl chloride method) | Modern Methods (e.g., C-H Functionalization, MCRs) |

| Efficiency | Often multi-step with moderate yields. portico.org | Typically fewer steps with higher yields. nih.govmdpi.com |

| Versatility | Can be limited by the availability of starting materials. portico.org | Broader substrate scope and functional group tolerance. organic-chemistry.org |

| Sustainability | May involve harsh reagents and generate significant waste. portico.org | Often employs milder conditions and improves atom economy. nih.gov |

| Innovation | Well-established but with limited room for novel discoveries. | A rapidly evolving field with high potential for new discoveries. |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The exploration of new biological targets is a key avenue for future research, aiming to address unmet medical needs.

Promising areas for investigation include:

Targeting Protein Kinases: Many quinoxalinone derivatives have shown potent inhibitory activity against various protein kinases, such as VEGFR-2 and tyrosine kinases, which are crucial in cancer progression. nih.govrsc.org Future work will involve screening against a wider panel of kinases to identify novel and selective inhibitors.

Enzyme Inhibition: Beyond kinases, these compounds have shown promise as inhibitors of other enzymes like cyclooxygenase-2 (COX-2) and aldose reductase, suggesting their potential in treating inflammation and diabetic complications. mdpi.comnih.gov

Antimicrobial Drug Resistance: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. johnshopkins.edu Investigating the efficacy of this compound derivatives against resistant bacterial and fungal strains is a critical research direction.

Neurodegenerative Diseases: The diverse biological activities of this scaffold warrant its investigation against targets implicated in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.

| Therapeutic Area | Known Biological Targets | Potential Future Targets |

| Oncology | VEGFR-2, Tyrosine Kinases nih.govrsc.org | Other receptor and non-receptor tyrosine kinases, epigenetic targets |

| Infectious Diseases | Bacterial and fungal enzymes nih.govjohnshopkins.edu | Viral proteases and polymerases, efflux pump inhibitors |

| Inflammation | COX-2 mdpi.com | Pro-inflammatory cytokines and their receptors |

| Metabolic Disorders | Aldose Reductase nih.gov | Other enzymes involved in metabolic pathways |

Advanced Computational Drug Design and Virtual Screening

In silico methods are becoming indispensable in modern drug discovery. For this compound, computational tools can accelerate the identification of promising lead compounds and provide insights into their mechanisms of action.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): Utilizing the crystal structures of biological targets to design novel derivatives with improved binding affinity and selectivity. Molecular docking studies have already shown promise in predicting the binding modes of these compounds with targets like COX-2 and VEGFR-2. rsc.orgmdpi.com

Ligand-Based Drug Design (LBDD): Employing techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling to design new compounds based on the known activities of existing derivatives.

Virtual Screening: High-throughput virtual screening of large compound libraries against various biological targets to identify novel hits with the this compound scaffold.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial in the early stages of drug development to prioritize compounds with favorable pharmacokinetic profiles. mdpi.comjohnshopkins.edu

Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful tool for generating large and diverse libraries of compounds for high-throughput screening. The synthesis of libraries based on the this compound core can significantly accelerate the discovery of new drug candidates.

Future directions in this area include:

Solid-Phase Synthesis: The development of robust solid-phase synthetic routes will facilitate the automated and high-throughput synthesis of quinoxalinone libraries. portico.org

Diversity-Oriented Synthesis (DOS): Applying DOS principles to generate libraries with high structural diversity, thereby increasing the chances of finding hits against a wide range of biological targets.

Fragment-Based Drug Discovery (FBDD): Synthesizing libraries of smaller fragments containing the quinoxalinone core for screening against biological targets. Promising fragments can then be grown or linked to develop more potent leads.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound is no exception.

Future research will emphasize the development of more environmentally friendly synthetic methods, such as:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. nih.govias.ac.inrsc.org

Development of Reusable Catalysts: Employing heterogeneous catalysts, such as nanostructured materials and mineral fertilizers, which can be easily recovered and reused, thereby reducing waste and cost. nih.govbenthamdirect.comresearchgate.netnih.gov

Alternative Energy Sources: Utilizing microwave irradiation and ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. benthamdirect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multi-component reactions are a prime example of this principle. mdpi.com

A summary of green chemistry approaches in the synthesis of quinoxalinone derivatives is provided below:

| Green Chemistry Principle | Application in Quinoxalinone Synthesis |

| Safer Solvents and Auxiliaries | Use of water and ethanol as reaction media. nih.govrsc.org |

| Catalysis | Employment of reusable heterogeneous catalysts like nanostructured pyrophosphates and mineral fertilizers. nih.govresearchgate.net |

| Design for Energy Efficiency | Application of microwave and ultrasound irradiation. benthamdirect.com |

| Waste Prevention | Solvent-free reaction conditions and development of atom-economical multi-component reactions. mdpi.comias.ac.in |

By focusing on these future directions, the scientific community can continue to build upon the rich chemistry and pharmacology of this compound, paving the way for the development of new and improved therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for 3-aminoquinoxalin-2(1H)-one, and how can reaction conditions be optimized?